EGFR Kinase Inhibition vs. Anilinoquinazoline Inhibitors
4-chloro-N-(4-methylcyclohexyl)aniline demonstrates weak inhibitory activity against EGFR kinase with an IC₅₀ of 192,000 nM (192 µM) in a recombinant His₆-tagged EGFR cytoplasmic domain autophosphorylation assay [1]. This value is approximately 5 × 10⁵-fold less potent than the benchmark 4-anilinoquinazoline inhibitor CL 387,785 (IC₅₀ = 370 pM) [2]. This dramatic difference in potency underscores that the simple N-cyclohexyl aniline core, without additional optimized substituents, is not sufficient for potent EGFR inhibition, and that 4-chloro-N-(4-methylcyclohexyl)aniline is best utilized as a building block or control compound rather than a lead inhibitor in EGFR-targeted programs.
| Evidence Dimension | EGFR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 192,000 nM |
| Comparator Or Baseline | CL 387,785 (potent 4-anilinoquinazoline EGFR inhibitor): 0.37 nM (370 pM) |
| Quantified Difference | 519,000-fold less potent |
| Conditions | Recombinant His₆-tagged EGFR cytoplasmic domain autophosphorylation assay |
Why This Matters
This data clarifies that 4-chloro-N-(4-methylcyclohexyl)aniline is a weak EGFR binder and should not be confused with potent EGFR inhibitors; it is instead a valuable scaffold for further derivatization or a negative control in kinase assays.
- [1] BindingDB. BDBM50172063 (CHEMBL3805849). IC₅₀ = 1.92E+5 nM for EGFR. View Source
- [2] LabClinics. CL 387,785. EGFR IC₅₀ = 370 pM. View Source
